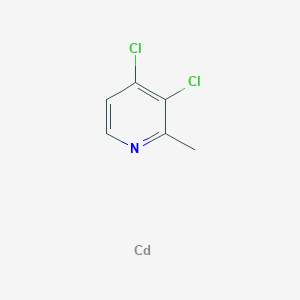
Cadmium;3,4-dichloro-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium;3,4-dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2NCd. It is a cadmium complex with 3,4-dichloro-2-methylpyridine as the ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cadmium;3,4-dichloro-2-methylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-methylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-methylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cadmium salts and 3,4-dichloro-2-methylpyridine, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium;3,4-dichloro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state cadmium complexes.
Substitution: The 3,4-dichloro-2-methylpyridine ligand can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .
Applications De Recherche Scientifique
Cadmium;3,4-dichloro-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cadmium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Cadmium;3,4-dichloro-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cadmium;3,4-dichloro-2-methylpyridine: Unique due to its specific ligand and cadmium complexation.
Cadmium;2,4-dichloro-3-methylpyridine: Similar structure but different positional isomers.
Cadmium;3,5-dichloro-2-methylpyridine: Another isomer with different chemical properties
Uniqueness
This compound is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
13842-15-4 |
|---|---|
Formule moléculaire |
C6H5CdCl2N |
Poids moléculaire |
274.43 g/mol |
Nom IUPAC |
cadmium;3,4-dichloro-2-methylpyridine |
InChI |
InChI=1S/C6H5Cl2N.Cd/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3; |
Clé InChI |
FYHIJUIUARFYGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1Cl)Cl.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



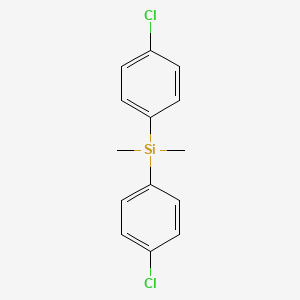
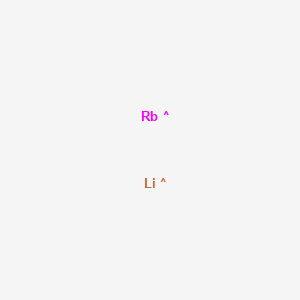
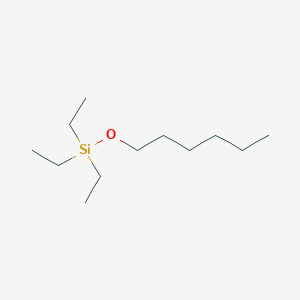
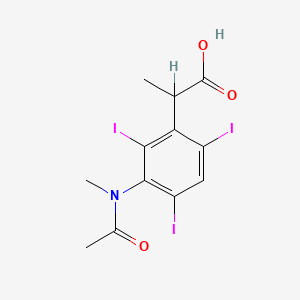
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
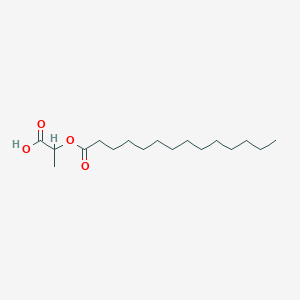

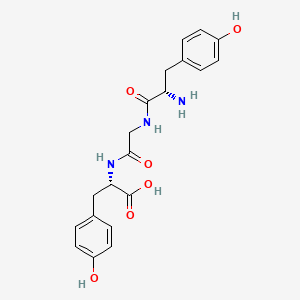
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

